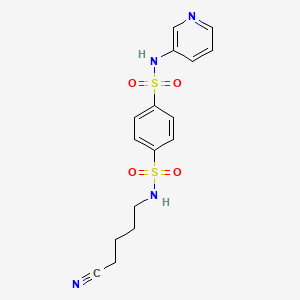
N-(2-ethylsulfinylethyl)-6-fluoropyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethylsulfinylethyl)-6-fluoropyridazin-3-amine is a chemical compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a fluorine atom at the 6th position of the pyridazine ring and an ethylsulfinylethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylsulfinylethyl)-6-fluoropyridazin-3-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Ethylsulfinylethyl Group: The ethylsulfinylethyl group can be introduced through nucleophilic substitution reactions using appropriate sulfinylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylsulfinylethyl)-6-fluoropyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The ethylsulfinylethyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced amine or alcohol derivatives, and substituted pyridazine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-ethylsulfinylethyl)-6-fluoropyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethylsulfinylethyl)-6-chloropyridazin-3-amine: Similar structure but with a chlorine atom instead of fluorine.
N-(2-ethylsulfinylethyl)-6-bromopyridazin-3-amine: Similar structure but with a bromine atom instead of fluorine.
N-(2-ethylsulfinylethyl)-6-iodopyridazin-3-amine: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
N-(2-ethylsulfinylethyl)-6-fluoropyridazin-3-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound potentially more effective in its applications compared to its halogenated analogs.
Properties
IUPAC Name |
N-(2-ethylsulfinylethyl)-6-fluoropyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FN3OS/c1-2-14(13)6-5-10-8-4-3-7(9)11-12-8/h3-4H,2,5-6H2,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKMHNJCEJHFTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)CCNC1=NN=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[(2S,4S)-4-fluoro-1-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-2-yl]methyl]-1-(oxolan-3-yl)piperidin-4-amine](/img/structure/B6981962.png)
![4-Bromo-2-[[[1-(oxolan-3-yl)piperidin-4-yl]amino]methyl]phenol](/img/structure/B6981964.png)
![2-(4-Bromo-3-fluorophenyl)-2-[[1-(oxolan-3-yl)piperidin-4-yl]amino]ethanol](/img/structure/B6981982.png)
![N-[[4-methoxy-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]phenyl]methyl]methanesulfonamide](/img/structure/B6981996.png)


![2-N-[(2-chloro-3,4-dimethoxyphenyl)methyl]propane-1,2,3-triamine](/img/structure/B6982016.png)
![1-[(2-Methylphenyl)methyl]-5-pyrrolidin-1-yltetrazole](/img/structure/B6982031.png)

![N-ethyl-4-[(5-methoxy-4-methylpyridin-3-yl)methylamino]benzamide](/img/structure/B6982049.png)
![1-ethyl-N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]cyclobutan-1-amine](/img/structure/B6982055.png)
![N-(2,3-dimethylphenyl)-2-methylspiro[indole-3,4'-piperidine]-1'-carboxamide](/img/structure/B6982068.png)
![N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-2-methyl-1,3-benzoxazol-4-amine](/img/structure/B6982073.png)
![N-[(1-tert-butyltriazol-4-yl)methyl]-2-methyl-1,3-benzoxazol-4-amine](/img/structure/B6982077.png)
